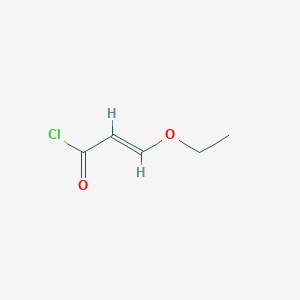

3-Ethoxyacryloyl chloride

Descripción

The exact mass of the compound (E)-3-Ethoxyacryloyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

(E)-3-ethoxyprop-2-enoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClO2/c1-2-8-4-3-5(6)7/h3-4H,2H2,1H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFMFACMIOWQIPR-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC=CC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO/C=C/C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6191-99-7, 99471-66-6 | |

| Record name | 3-Ethoxyacryloyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006191997 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-ethoxyacryloyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.673 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Ethoxyacryloyl chloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EK7NKC6WE4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Ethoxyacryloyl Chloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Bifunctional Reagent in Modern Organic Synthesis

3-Ethoxyacryloyl chloride, with the CAS number 6191-99-7, is a highly reactive, bifunctional organic compound that has emerged as a valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] This colorless to light yellow liquid is characterized by a sharp, pungent odor typical of acyl chlorides.[1] Its molecular structure incorporates both a highly reactive acyl chloride moiety and an electron-rich α,β-unsaturated system due to the presence of an ethoxy group, making it a versatile building block for a variety of chemical transformations.[2][3] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, with a focus on its utility for researchers and professionals in the field of drug development.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectral properties of this compound is essential for its effective use in the laboratory.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 6191-99-7 | [4] |

| Molecular Formula | C₅H₇ClO₂ | [4] |

| Molecular Weight | 134.56 g/mol | [4] |

| Appearance | Colorless to light orange to yellow clear liquid | [2] |

| Boiling Point | 75 °C at 10 mmHg | [5] |

| Density | Approximately 1.125 g/cm³ | [2] |

| Refractive Index | 1.4860 to 1.4910 | [5] |

| Flash Point | 25 °C | |

| Solubility | Soluble in common organic solvents; insoluble in water. | [2] |

Spectroscopic Characterization

Spectroscopic data is critical for confirming the identity and purity of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum of (E)-3-ethoxyacryloyl chloride is expected to show distinct signals for the ethoxy group and the vinyl protons. The vinyl protons will appear as doublets with a coupling constant characteristic of a trans configuration.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides valuable information about the carbon framework of the molecule. The carbonyl carbon of the acyl chloride is typically observed in the downfield region.[6]

Infrared (IR) Spectroscopy: The IR spectrum of this compound will exhibit characteristic absorption bands for the C=O stretch of the acyl chloride, the C=C stretch of the alkene, and the C-O stretch of the ether linkage. Acyl chlorides typically show a strong C=O stretching band at a higher frequency than other carbonyl compounds.[7]

Mass Spectrometry (MS): The mass spectrum of this compound will show a molecular ion peak, as well as characteristic fragmentation patterns. Due to the presence of chlorine, isotopic peaks for M and M+2 (in an approximate 3:1 ratio) will be observed for chlorine-containing fragments.[4]

A plausible fragmentation pattern is initiated by the cleavage of the C-Cl bond or the C-O bond of the ethoxy group. The loss of a chlorine radical would lead to an acylium ion, which can undergo further fragmentation.

Synthesis of this compound

This compound is typically synthesized from readily available starting materials. A common laboratory-scale preparation involves the hydrolysis of ethyl 3,3-diethoxypropionate followed by chlorination of the resulting 3-ethoxyacrylic acid.[5]

Experimental Protocol: Synthesis from Ethyl 3,3-Diethoxypropionate

This two-step procedure provides a reliable method for the preparation of this compound.

Step 1: Hydrolysis of Ethyl 3,3-Diethoxypropionate

-

To a solution of ethyl 3,3-diethoxypropionate (20 g) in water (50 mL), add sodium hydroxide (5 g) at room temperature.

-

Heat the reaction mixture to 110°C and stir vigorously for 1 hour.

-

Cool the reaction mixture to room temperature and dilute with water (2 L).

-

Extract the aqueous solution with ethyl acetate (1 L).

-

Wash the organic extract with saturated brine (1 L), dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude 3-ethoxyacrylic acid.

Step 2: Chlorination of 3-Ethoxyacrylic Acid

-

To the crude 3-ethoxyacrylic acid, add thionyl chloride (30 mL).

-

Heat the reaction mixture to 70°C and continue stirring at this temperature for one hour.

-

After the reaction is complete, directly concentrate the reaction solution under reduced pressure to obtain this compound. A yield of approximately 90% (14 g) can be expected.[5]

Caption: Synthesis of this compound.

Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the electrophilic nature of the acyl chloride and the conjugated α,β-unsaturated system.

Nucleophilic Acyl Substitution

The acyl chloride group is highly susceptible to nucleophilic attack, readily reacting with a variety of nucleophiles such as amines, alcohols, and water to form amides, esters, and carboxylic acids, respectively. These reactions are typically fast and exothermic.

Mechanism: Reaction with Amines to Form Amides

The reaction with a primary or secondary amine proceeds through a nucleophilic addition-elimination mechanism to yield the corresponding N-substituted 3-ethoxyacrylamide.

References

- 1. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | C5H7ClO2 | CID 5325500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 6191-99-7 [chemicalbook.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 3-Ethoxyacryloyl Chloride (CAS 6191-99-7) for Researchers and Drug Development Professionals

Introduction: Unveiling a Versatile Synthetic Intermediate

3-Ethoxyacryloyl chloride, designated with the CAS number 6191-99-7, is a highly reactive, bifunctional organic compound that has emerged as a crucial building block in modern organic synthesis.[1] Its unique structure, featuring both a reactive acyl chloride and an electron-rich α,β-unsaturated ether system, makes it a valuable precursor for the synthesis of a diverse array of complex molecules.[1][2] This guide provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its reaction mechanisms and pivotal applications in pharmaceutical and chemical manufacturing. For researchers and drug development professionals, a thorough understanding of this reagent's capabilities and handling requirements is paramount for leveraging its full synthetic potential.

Physicochemical and Safety Profile

This compound is a colorless to light yellow liquid characterized by a pungent odor typical of acyl chlorides.[1][3] It is soluble in common organic solvents but reacts violently with water.[1][4] Due to its high reactivity, it is sensitive to moisture and heat, necessitating careful handling and storage under inert, anhydrous conditions.[5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 6191-99-7 | [5] |

| Molecular Formula | C₅H₇ClO₂ | [5][6] |

| Molecular Weight | 134.56 g/mol | [5][6] |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 75 °C at 10 mmHg | [7] |

| Density | ~1.125 g/cm³ | [7] |

| Refractive Index | ~1.49 | [5] |

| Flash Point | 25 °C (77 °F) | [8] |

Safety and Handling:

This compound is a hazardous substance that requires stringent safety protocols. It is flammable, corrosive, and can cause severe skin burns and eye damage.[6] Inhalation may lead to respiratory irritation, and it is harmful if swallowed.[6] All manipulations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1] It should be stored in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames, and under an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition.[1] In case of fire, use dry sand, dry chemical, or alcohol-resistant foam for extinction.

Synthesis and Purification: A Practical Approach

The most common and practical synthesis of this compound involves the chlorination of 3-ethoxyacrylic acid.[1] This precursor is typically generated in situ from the hydrolysis of ethyl 3,3-diethoxypropionate.[3][7]

Experimental Protocol: Synthesis of this compound

Step 1: Hydrolysis of Ethyl 3,3-diethoxypropionate

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve ethyl 3,3-diethoxypropionate (20 g) in water (50 mL).

-

Add sodium hydroxide (5 g) to the solution at room temperature.

-

Heat the reaction mixture to 110 °C and stir vigorously for 1 hour.

-

Cool the reaction mixture to room temperature and dilute with water (2 L).

-

Extract the aqueous solution with ethyl acetate (1 L).

-

Wash the organic extract with saturated brine (1 L), dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain crude 3-ethoxyacrylic acid.

Step 2: Chlorination of 3-Ethoxyacrylic Acid

-

To the crude 3-ethoxyacrylic acid, add thionyl chloride (30 mL) in a fume hood.

-

Heat the reaction mixture to 70 °C and stir for one hour.

-

After the reaction is complete, concentrate the solution under reduced pressure to afford this compound as a brown solid (yield: ~90%).[3]

-

For higher purity, the product can be distilled under reduced pressure (75 °C/10 mmHg).[3][7]

Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the electrophilic nature of the acyl chloride functional group. It readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles, including alcohols, amines, and thiols, to form the corresponding esters, amides, and thioesters.[1][9]

Mechanism: Nucleophilic Acyl Substitution

The reaction proceeds via a tetrahedral intermediate. The nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and expelling the chloride ion as a good leaving group.[9]

Caption: Generalized mechanism of nucleophilic acyl substitution with this compound.

Applications in Drug Development and Organic Synthesis

This compound's synthetic utility is vast, finding applications in various sectors, including the production of cosmetics, detergents, and hair care products.[2] However, its most significant contributions lie within the realm of pharmaceutical research and development.

Synthesis of Heterocyclic Compounds

A primary application of this compound is in the synthesis of substituted pyrazoles, a class of heterocyclic compounds with diverse biological activities. The reaction with hydrazines provides a straightforward route to pyrazole-containing scaffolds, which are key components in many drug candidates. For instance, it has been utilized in the synthesis of factor XIa inhibitors, which are being investigated as novel anticoagulants with a potentially lower bleeding risk.[10]

Caption: Workflow for the synthesis of pyrazole derivatives using this compound.

A Versatile Building Block

Beyond pyrazoles, this compound serves as a versatile three-carbon building block for a variety of other complex organic molecules. Its ability to introduce an ethoxyacryloyl moiety is valuable in the synthesis of aminoquinolines and other heterocyclic systems of medicinal interest.[10] The dual functionality allows for sequential reactions, providing a strategic advantage in multistep syntheses.

Conclusion: A Powerful Tool for Chemical Innovation

This compound is a potent and versatile reagent that offers chemists a reliable pathway to a wide range of valuable organic compounds. Its predictable reactivity, coupled with its utility in constructing complex molecular architectures, solidifies its importance in both academic research and industrial applications, particularly in the discovery and development of new therapeutic agents. Adherence to strict safety protocols is essential to harness the full synthetic power of this valuable chemical intermediate.

References

- 1. Page loading... [guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 6191-99-7 [chemicalbook.com]

- 4. WERCS Studio - Application Error [assets.thermofisher.com]

- 5. labproinc.com [labproinc.com]

- 6. This compound | C5H7ClO2 | CID 5325500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound CAS#: 6191-99-7 [amp.chemicalbook.com]

- 8. 3-乙氧基丙烯酰氯 ≥85% (H-NMR) | Sigma-Aldrich [sigmaaldrich.com]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-Ethoxyacryloyl Chloride: Synthesis, Reactivity, and Applications

Abstract

This technical guide provides a comprehensive overview of 3-ethoxyacryloyl chloride (CAS No. 6191-99-7), a versatile bifunctional reagent widely utilized in organic synthesis. We delve into its core chemical and physical properties, provide a detailed, field-proven protocol for its synthesis, and explore the causality behind its reactivity as both an acylating agent and a Michael acceptor. This document is intended for researchers, scientists, and drug development professionals, offering expert insights into its application in the construction of complex heterocyclic scaffolds and as a key intermediate in the synthesis of pharmaceutically active molecules.

Core Properties and Specifications

This compound is a reactive chemical intermediate valued for its dual electrophilic nature. At room temperature, it is a colorless to light yellow liquid with a pungent odor characteristic of acyl chlorides.[1] Due to its high reactivity, it is sensitive to moisture and should be handled under anhydrous conditions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₅H₇ClO₂ | [2][3] |

| Molecular Weight | 134.56 g/mol | [2] |

| CAS Number | 6191-99-7 | [2][4] |

| IUPAC Name | (2E)-3-ethoxyprop-2-enoyl chloride | [2] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 116–118°C at 13 mmHg | [5] |

| Storage Temperature | 2-8°C, under inert gas |

Synthesis of this compound: A Validated Protocol

The synthesis of this compound is typically achieved via a two-step process starting from ethyl 3,3-diethoxypropanoate. This precursor is first hydrolyzed to 3-ethoxyacrylic acid, which is subsequently converted to the target acyl chloride. This method ensures high purity and yield.

Experimental Workflow Diagram

Caption: Workflow for the two-step synthesis of this compound.

Step-by-Step Synthesis Protocol

PART A: Synthesis of 3-Ethoxyacrylic acid

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl 3,3-diethoxypropanoate (1 eq.) with a 1 M aqueous solution of sodium hydroxide (2.5 eq.).

-

Hydrolysis: Heat the mixture to reflux (approximately 100-110°C) and maintain for 1-2 hours. The reaction can be monitored by TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Carefully acidify the solution to a pH of ~2 using concentrated hydrochloric acid while cooling in an ice bath.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3x).

-

Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-ethoxyacrylic acid, which can often be used in the next step without further purification.

PART B: Synthesis of (E)-3-Ethoxyacryloyl chloride

-

Reaction Setup: In a fume hood, charge a round-bottom flask equipped with a reflux condenser and a gas outlet (connected to a scrubber) with the crude 3-ethoxyacrylic acid (1 eq.) from the previous step.

-

Chlorination: Add thionyl chloride (SOCl₂, ~2 eq.) dropwise to the flask at room temperature. Expert Insight: The use of excess thionyl chloride drives the reaction to completion and can be removed easily due to its volatility. Oxalyl chloride with a catalytic amount of DMF is an alternative, often yielding cleaner reactions.

-

Reaction Progression: After the addition is complete, heat the mixture to 60-70°C for 1-2 hours. The evolution of HCl and SO₂ gas will be observed. The reaction is complete when gas evolution ceases.

-

Purification: Remove the excess thionyl chloride by distillation. The resulting crude product is then purified by vacuum distillation to afford (E)-3-ethoxyacryloyl chloride as a colorless to pale yellow liquid.[1]

Chemical Reactivity and Mechanistic Insights

This compound is a bifunctional electrophile. Its reactivity is dominated by two key sites: the highly electrophilic carbonyl carbon of the acyl chloride and the β-carbon of the α,β-unsaturated system.

Nucleophilic Acyl Substitution

The primary mode of reactivity is nucleophilic acyl substitution at the carbonyl carbon. The chloride ion is an excellent leaving group, facilitating rapid reactions with a wide range of nucleophiles (amines, alcohols, thiols) to form corresponding amides, esters, and thioesters.

Caption: General mechanism for the reaction with primary amines.

-

Causality in Experimental Design: The reaction with amines is typically performed at low temperatures (0-5°C) to control the exothermic nature of the reaction.[6] A non-nucleophilic base, such as triethylamine or pyridine, is often added to scavenge the HCl byproduct, preventing the protonation and deactivation of the amine nucleophile.[7]

Michael Addition Reactions

While the acyl chloride is more reactive, the β-carbon is susceptible to conjugate (Michael) addition by soft nucleophiles. This can sometimes be a competing side reaction, especially if a highly nucleophilic amine is used in excess.[6] The electron-withdrawing nature of the carbonyl group polarizes the double bond, making the β-carbon electrophilic. Careful control of stoichiometry and reaction conditions is crucial to favor the desired acylation product.

Applications in Drug Discovery and Development

The unique structure of this compound makes it a valuable building block for synthesizing heterocyclic compounds, which form the core of many pharmaceuticals.

-

Synthesis of Pyrimidines and Pyridines: The 1,3-dielectrophilic nature of the C-C-C=O backbone allows for [3+3] cycloaddition reactions with amidines or other 1,3-dinucleophiles to construct pyrimidine rings, a common motif in medicinal chemistry.[8][9] For instance, it can be used to synthesize precursors for Bcr-Abl inhibitors used in cancer therapy.[10]

-

Case Study: Factor XIa Inhibitors: In a notable example from pharmaceutical research, (E)-3-ethoxyacryloyl chloride was used as a key starting material in the synthesis of a novel series of aminoquinolines.[11] These compounds were designed as activated factor XI (FXIa) inhibitors, which are sought after as anticoagulants with a potentially lower risk of bleeding. The reaction involved the acylation of an aminoquinoline core, followed by an acid-catalyzed intramolecular cyclization to form a quinolinone scaffold.[11]

Spectroscopic Characterization

Accurate characterization is essential for verifying the purity and structure of the synthesized compound.

Table 2: Spectroscopic Data for (E)-3-Ethoxyacryloyl chloride

| Technique | Data Interpretation | Source(s) |

| ¹H NMR | Expected signals include a triplet and quartet for the ethoxy group, and two doublets for the vinyl protons with a large coupling constant (~12-15 Hz) indicative of the (E)-stereochemistry. | |

| ¹³C NMR | Key signals expected for the carbonyl carbon (~165-170 ppm), two vinyl carbons, and the ethoxy carbons. | [2][12] |

| Mass Spec (MS) | The mass spectrum would show the molecular ion peak. Common fragmentation patterns include the loss of Cl, C₂H₅O, and CO.[13][14][15][16] | [2][13] |

Safety and Handling

This compound is a hazardous substance that requires careful handling in a well-ventilated fume hood.

-

Hazards: It is classified as a flammable liquid and vapor. It is harmful if swallowed and causes severe skin burns and eye damage. It may also cause allergic skin reactions and respiratory irritation.[2]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety goggles or a face shield.

-

Handling: Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis. Keep away from heat, sparks, and open flames.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, typically between 2-8°C.

Conclusion

This compound is a potent and versatile chemical intermediate whose value lies in its predictable and dual-mode reactivity. A thorough understanding of its properties, synthesis, and reaction mechanisms, as outlined in this guide, allows researchers and drug development professionals to effectively leverage this reagent for the efficient construction of complex molecular architectures. Adherence to strict safety protocols is paramount when working with this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | C5H7ClO2 | CID 5325500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. benchchem.com [benchchem.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. mdpi.com [mdpi.com]

- 9. growingscience.com [growingscience.com]

- 10. Design, synthesis and biological evaluation of pyridin-3-yl pyrimidines as potent Bcr-Abl inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. dev.spectrabase.com [dev.spectrabase.com]

- 13. spectrabase.com [spectrabase.com]

- 14. pubs.rsc.org [pubs.rsc.org]

- 15. spectroscopyonline.com [spectroscopyonline.com]

- 16. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 3-Ethoxyacryloyl Chloride: Structure, Reactivity, and Synthetic Applications

Introduction

In the landscape of modern organic synthesis, the strategic design of molecular building blocks is paramount to the efficient construction of complex targets. 3-Ethoxyacryloyl chloride, a bifunctional reagent, has emerged as a cornerstone intermediate for researchers and drug development professionals. Its unique electronic and structural features, combining the high reactivity of an acyl chloride with the versatile Michael acceptor characteristics of a vinyl ether, provide a powerful tool for forging new carbon-carbon and carbon-heteroatom bonds.

This guide offers an in-depth exploration of this compound, moving beyond a simple recitation of properties to a functional analysis of its structure and reactivity. We will examine the causality behind its synthetic utility, provide field-proven protocols, and detail the necessary validation and safety measures required when handling this potent reagent. The insights herein are intended to empower scientists to leverage this compound's full potential in their synthetic endeavors, from small-scale research to process development.

The fundamental structure of this compound is presented below, highlighting the key functional groups that dictate its chemical behavior.

Caption: Chemical structure of (E)-3-ethoxyacryloyl chloride.

Section 1: Molecular Identity and Physicochemical Characteristics

This compound is a colorless to pale yellow liquid characterized by a sharp, pungent odor typical of acyl chlorides.[1] Its systematic IUPAC name is (2E)-3-ethoxyprop-2-enoyl chloride, indicating that the molecule exists predominantly as the E-isomer, a consequence of thermodynamic stability.[2] This stereochemistry is a critical feature, influencing the compound's reactivity and the stereochemical outcomes of its subsequent reactions. A comprehensive summary of its key identifiers and properties is provided below.

| Property | Value | Reference(s) |

| CAS Number | 6191-99-7 | [1][3][4] |

| Molecular Formula | C₅H₇ClO₂ | [2][4] |

| Molecular Weight | 134.56 g/mol | [2][3] |

| Appearance | Colorless to light orange/yellow clear liquid | [1][3] |

| IUPAC Name | (2E)-3-ethoxyprop-2-enoyl chloride | [2] |

| Synonyms | 3-Ethoxyacrylic acid chloride, β-Ethoxyacrylic chloride | [3][5][6] |

| Boiling Point | 75 °C at 10 mmHg | [3][7] |

| Flash Point | 25 °C (77 °F) | [3][8] |

| Density | ~1.125 g/cm³ (Predicted) | [3][9] |

| Storage Conditions | 2-8°C, under inert gas, moisture sensitive | [3][5][10] |

Section 2: A Duality of Reactivity: Functional Group Analysis

The synthetic power of this compound stems from the interplay of its three core functional groups: the acyl chloride, the carbon-carbon double bond, and the ethoxy group. This combination creates a conjugated system with two distinct and highly reactive electrophilic sites.

-

The Acyl Chloride Moiety: As a derivative of a carboxylic acid, the acyl chloride is an exceptionally reactive electrophile. The carbonyl carbon is rendered highly electron-deficient by the inductive effects of both the oxygen and chlorine atoms. The chloride ion is an excellent leaving group, facilitating rapid nucleophilic acyl substitution reactions with a wide range of nucleophiles, including alcohols (to form esters), amines (to form amides), and water (leading to hydrolysis).[11] This reactivity is the primary pathway for forming acyl bonds.

-

The α,β-Unsaturated Vinyl Ether System: The molecule also functions as an activated alkene. The ethoxy group, being an electron-donating group, pushes electron density into the double bond through resonance. This polarization, combined with the electron-withdrawing effect of the carbonyl group, makes the β-carbon (the carbon atom adjacent to the ethoxy group) highly electrophilic and susceptible to conjugate addition (Michael addition) .[11] This allows for the formation of a carbon-carbon or carbon-heteroatom bond at the β-position.

This dual reactivity allows for a controlled, stepwise functionalization, making it a versatile precursor in the synthesis of complex heterocyclic structures, which are common motifs in pharmaceuticals and agrochemicals.[1][11]

Caption: Dual electrophilic sites of this compound.

Section 3: Synthetic Protocol and Mechanistic Rationale

The trustworthiness of a chemical process relies on a robust and reproducible protocol. Here, we detail a standard laboratory procedure for the synthesis of this compound, followed by an example of its application.

Protocol 1: Synthesis of this compound

This protocol is adapted from established methods involving the chlorination of 3-ethoxyacrylic acid.[1][11] The causality for each step is explained to ensure a self-validating workflow.

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

System Preparation (Anhydrous Conditions): Assemble a round-bottom flask equipped with a reflux condenser and a drying tube (e.g., filled with CaCl₂). All glassware must be rigorously dried to prevent premature hydrolysis of both the thionyl chloride reactant and the acyl chloride product.

-

Reagent Addition: Charge the flask with 3-ethoxyacrylic acid. Under a fume hood, slowly add an excess (typically 1.5-2.0 equivalents) of thionyl chloride (SOCl₂). A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.

-

Causality: Thionyl chloride is the chlorinating agent. Using an excess ensures the complete conversion of the carboxylic acid. The reaction produces gaseous byproducts (SO₂ and HCl), necessitating the use of a fume hood.

-

-

Reaction: Gently heat the mixture to 40–70 °C using a heating mantle.[1] Monitor the reaction by observing the cessation of gas evolution. The reaction is typically complete within 1-3 hours.

-

Causality: Moderate heating provides the necessary activation energy for the reaction without causing thermal decomposition of the product.

-

-

Isolation and Purification: Once the reaction is complete, allow the mixture to cool to room temperature. The excess thionyl chloride (boiling point: 76 °C) can be removed by distillation. The final product, this compound, is then purified by fractional distillation under reduced pressure (e.g., 75 °C at 10 mmHg).[3][7]

-

Causality: Distillation under reduced pressure allows the product to boil at a lower temperature, preventing potential polymerization or decomposition that can occur at its higher atmospheric boiling point.

-

Section 4: Spectroscopic Signature for Quality Control

Verifying the identity and purity of this compound is essential before its use in subsequent reactions. The following spectroscopic data provide a reliable fingerprint for the compound.

| Technique | Expected Signature | Reference(s) |

| ¹H NMR | Signals corresponding to the ethoxy group protons (-CH₂- and -CH₃), and two distinct signals for the vinyl protons. The large coupling constant (J) between the vinyl protons confirms the (E)-stereochemistry. | [8] |

| ¹³C NMR | Characteristic peaks for the carbonyl carbon (~165-170 ppm), the two vinyl carbons, and the ethoxy carbons. | [2][13] |

| IR Spectroscopy | Strong absorption bands for the C=O stretch of the acyl chloride (~1750-1780 cm⁻¹), the C=C stretch (~1620 cm⁻¹), and the C-O-C ether stretch (~1250 cm⁻¹). | - |

| GC-MS | A molecular ion peak corresponding to the compound's mass (m/z = 134.56). The fragmentation pattern can further confirm the structure. | [2][14] |

Section 5: Safety, Handling, and Storage

Authoritative Grounding: this compound is a hazardous substance that requires strict adherence to safety protocols. It is flammable, corrosive, and acts as a sensitizer.[2]

| Hazard Type | GHS Hazard Statement(s) | Precautionary Guidance |

| Physical | H226: Flammable liquid and vapor. | P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[8] |

| Health | H302: Harmful if swallowed. H314: Causes severe skin burns and eye damage. H317: May cause an allergic skin reaction. H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled. | P280: Wear protective gloves, protective clothing, eye protection, and face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][8] |

Handling:

-

Always handle this compound in a well-ventilated chemical fume hood.[1]

-

Use appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), a lab coat, and chemical safety goggles with a face shield.[8]

-

Ground/bond container and receiving equipment to prevent static discharge.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area, typically between 2-8°C.[3][5]

-

Store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture.[10]

-

Keep away from incompatible materials such as water, bases, amines, and strong oxidizing agents.[12]

Conclusion

This compound is more than a mere chemical intermediate; it is a precisely engineered tool for molecular construction. Its dual reactivity, stemming from the acyl chloride and the activated alkene functionalities, offers chemists a strategic advantage in the synthesis of diverse molecular architectures, particularly in the fields of pharmaceuticals and materials science.[11][15] However, its utility is matched by its hazardous nature. A thorough understanding of its chemical properties, coupled with strict adherence to handling and safety protocols, is imperative for its successful and safe application. This guide provides the foundational knowledge and practical insights necessary for researchers to confidently and effectively incorporate this versatile reagent into their synthetic programs.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | C5H7ClO2 | CID 5325500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 6191-99-7 [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. chemwhat.com [chemwhat.com]

- 6. 6191-99-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. This compound CAS#: 6191-99-7 [amp.chemicalbook.com]

- 8. 3-Ethoxy-acryloyl chloride ≥85% (H-NMR) | Sigma-Aldrich [sigmaaldrich.com]

- 9. 6191-99-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 10. This compound | 6191-99-7 | TCI EUROPE N.V. [tcichemicals.com]

- 11. Page loading... [guidechem.com]

- 12. fishersci.com [fishersci.com]

- 13. dev.spectrabase.com [dev.spectrabase.com]

- 14. spectrabase.com [spectrabase.com]

- 15. nbinno.com [nbinno.com]

(E)-3-ethoxyprop-2-enoyl chloride IUPAC name

An In-depth Technical Guide to (E)-3-ethoxyprop-2-enoyl chloride: Nomenclature, Synthesis, and Application

Abstract

This technical guide provides a comprehensive analysis of (E)-3-ethoxyprop-2-enoyl chloride, a key reactive intermediate in organic synthesis. The document begins by systematically deconstructing its International Union of Pure and Applied Chemistry (IUPAC) name to establish a foundational understanding of its chemical structure. It further details a validated laboratory-scale synthesis protocol, methods for structural confirmation via spectroscopic analysis, and a discussion of its chemical reactivity and applications. This guide is intended for researchers, scientists, and professionals in drug development who require a deep, practical understanding of this versatile chemical building block.

Systematic IUPAC Nomenclature: A Foundational Analysis

Unambiguous naming is critical in chemical science for ensuring reproducibility and clear communication. The IUPAC name, (E)-3-ethoxyprop-2-enoyl chloride , precisely describes the molecule's constitution and stereochemistry. Let's deconstruct the name based on established nomenclature rules.[1][2]

Prioritization of Functional Groups

The molecule contains three distinct functional groups: an acyl chloride, an alkene, and an ether. According to IUPAC priority rules, the acyl chloride is the principal functional group, which dictates the suffix of the name.[2]

Priority Order: Acyl Chloride > Alkene > Ether

Step-by-Step Name Construction

-

Identify the Parent Chain: The core structure is a three-carbon chain, indicated by the root "prop-".

-

Identify the Principal Functional Group: The acyl chloride group (-COCl) is the highest-priority group. The carbon of this group is designated as position 1 (C1).[3]

-

Name the Parent Compound: The corresponding carboxylic acid would be prop-2-enoic acid (commonly known as acrylic acid). To name the acyl chloride, the "-oic acid" suffix is replaced with "-oyl chloride".[4][5] This gives the base name prop-2-enoyl chloride . The "2-en" specifies that the double bond starts at C2.

-

Identify and Name Substituents: An ethoxy group (-OCH₂CH₃) is attached to the chain. Its position is indicated by the number of the carbon atom it is bonded to, which is C3. This gives the prefix 3-ethoxy .

-

Assemble the Full Name: Combining the parts gives 3-ethoxyprop-2-enoyl chloride .[6][7]

-

Assign Stereochemistry: The final component is assigning the stereochemistry of the double bond at the C2-C3 position. This is done using the Cahn-Ingold-Prelog (CIP) priority rules.

-

At Carbon 2: The C1 carbonyl group (-COCl) has a higher atomic number priority than the implicit hydrogen atom.

-

At Carbon 3: The oxygen of the ethoxy group has a higher atomic number priority than the implicit hydrogen atom.

-

The two highest-priority groups (-COCl and -OCH₂CH₃) are on opposite sides of the double bond. This configuration is designated as (E), from the German entgegen (opposite).

-

Therefore, the complete, unambiguous IUPAC name is (E)-3-ethoxyprop-2-enoyl chloride .[6][8]

Caption: Logical workflow for deriving the IUPAC name.

Synthesis and Structural Validation

As a highly reactive compound, (E)-3-ethoxyprop-2-enoyl chloride is typically prepared and used in subsequent steps without prolonged storage.

Experimental Protocol: Synthesis from (E)-3-ethoxyacrylic acid

The most direct laboratory synthesis involves the chlorination of the corresponding carboxylic acid, (E)-3-ethoxyacrylic acid. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.

Protocol:

-

Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add (E)-3-ethoxyacrylic acid (1.0 eq).

-

Solvent Addition: Add anhydrous dichloromethane (DCM) as the solvent (approx. 5-10 mL per gram of acid).

-

Reagent Addition: Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

-

Chlorination: While stirring the solution at 0 °C (ice bath), add thionyl chloride (SOCl₂, 1.2 eq) dropwise via a syringe.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours, or until gas evolution (SO₂ and HCl) ceases. The reaction can be gently warmed to 40 °C to ensure completion.

-

Workup: The reaction mixture is concentrated under reduced pressure to remove the solvent and excess thionyl chloride. The crude (E)-3-ethoxyprop-2-enoyl chloride is often a pale yellow liquid and is typically used immediately in the next synthetic step without further purification.[9]

Caption: Workflow for the synthesis of the title compound.

Structural Validation via Spectroscopy

Confirmation of the product's identity and purity is achieved by comparing its spectroscopic data with expected values.

| Spectroscopic Data for (E)-3-ethoxyprop-2-enoyl chloride | |

| Technique | Expected Signal / Feature |

| FT-IR (neat) | ~1780-1750 cm⁻¹ (C=O stretch, acyl chloride) ~1640 cm⁻¹ (C=C stretch) ~1250 cm⁻¹ (C-O stretch, ether) |

| ¹H NMR (CDCl₃) | δ ~7.7 ppm (d, 1H, J ≈ 12-13 Hz, H-C3) δ ~5.5 ppm (d, 1H, J ≈ 12-13 Hz, H-C2) δ ~4.1 ppm (q, 2H, J ≈ 7 Hz, -OCH₂) δ ~1.4 ppm (t, 3H, J ≈ 7 Hz, -CH₃) |

| ¹³C NMR (CDCl₃) | δ ~165 ppm (C=O) δ ~160 ppm (C3) δ ~105 ppm (C2) δ ~70 ppm (-OCH₂) δ ~14 ppm (-CH₃) |

The large coupling constant (J ≈ 12-13 Hz) between the two vinylic protons in the ¹H NMR spectrum is characteristic of a trans (E) configuration.

Chemical Reactivity and Synthetic Applications

(E)-3-ethoxyprop-2-enoyl chloride is a bifunctional molecule whose reactivity is dominated by the electrophilic acyl chloride group.

Nucleophilic Acyl Substitution

The compound readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles, making it a valuable building block.[3][9] This reactivity allows for the facile introduction of the 3-ethoxyacryloyl moiety into other molecules.

-

With Alcohols/Phenols: Reacts to form the corresponding esters.

-

With Amines: Reacts with primary or secondary amines to form amides.

-

With Water: Hydrolyzes readily, even with atmospheric moisture, back to the parent carboxylic acid, releasing HCl fumes.[3] This necessitates handling under anhydrous conditions.

Caption: Key reactions of (E)-3-ethoxyprop-2-enoyl chloride.

Applications in Complex Synthesis

The products derived from this reagent, particularly the amides and esters, are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[9] The enol-ether functionality can be further manipulated, for instance, via hydrolysis under acidic conditions to unmask a β-dicarbonyl equivalent, providing access to a diverse range of heterocyclic and carbocyclic systems.

References

- 1. nobraintoosmall.co.nz [nobraintoosmall.co.nz]

- 2. aakash.ac.in [aakash.ac.in]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. Acyl chloride - Wikipedia [en.wikipedia.org]

- 5. Acid Chloride Nomenclature Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 6. 3-Ethoxyacryloyl chloride | C5H7ClO2 | CID 5325500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemwhat.com [chemwhat.com]

- 8. (E)-3-methoxy-2-methylprop-2-enoyl chloride | C5H7ClO2 | CID 11073475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. CAS 6191-99-7: 3-Ethoxy-2-propenoyl chloride | CymitQuimica [cymitquimica.com]

A Technical Guide to the Spectroscopic Characterization of 3-Ethoxyacryloyl Chloride

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 3-ethoxyacryloyl chloride (CAS RN: 6191-99-7), a key intermediate in various organic syntheses.[1][2][3] Aimed at researchers, scientists, and professionals in drug development, this document offers a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by field-proven insights and experimental protocols.

Introduction: The Chemical Identity of this compound

This compound, systematically named (2E)-3-ethoxyprop-2-enoyl chloride, is a bifunctional organic compound with the molecular formula C₅H₇ClO₂.[4] It is a colorless to pale yellow liquid characterized by a reactive acyl chloride group and an ethoxy-substituted α,β-unsaturated system.[3] This unique combination of functional groups makes it a versatile building block in the synthesis of esters, amides, and various heterocyclic compounds.[3]

The molecule's reactivity, particularly its sensitivity to moisture, necessitates careful handling and thorough characterization to ensure its identity and purity for subsequent synthetic applications. Spectroscopic methods are indispensable tools for this purpose.

Molecular Structure and Properties:

| Property | Value | Source |

| Molecular Formula | C₅H₇ClO₂ | --INVALID-LINK--[4] |

| Molecular Weight | 134.56 g/mol | --INVALID-LINK--[4] |

| CAS Number | 6191-99-7 | --INVALID-LINK--[4] |

| Appearance | Colorless to light orange to yellow clear liquid | --INVALID-LINK-- |

| Boiling Point | 75 °C at 10 mmHg | --INVALID-LINK--[1] |

Below is a diagram illustrating the workflow for the complete spectroscopic characterization of this compound.

Caption: Workflow for the synthesis, purification, and comprehensive spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for confirming its structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the ethyl group and the vinyl protons. The trans-configuration of the double bond can be confirmed by the coupling constant between the vinyl protons. While a publicly available spectrum with full experimental details is not readily accessible, commercial suppliers like Sigma-Aldrich indicate that ¹H NMR is used to confirm an assay of ≥85%.[5]

Expected ¹H NMR Data:

| Protons | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Coupling Constant (J, Hz) (Predicted) | Integration |

| CH₃ | ~1.3 | Triplet | ~7.1 | 3H |

| OCH₂ | ~4.1 | Quartet | ~7.1 | 2H |

| C(2)H | ~5.9 | Doublet | ~12.5 | 1H |

| C(3)H | ~7.7 | Doublet | ~12.5 | 1H |

Interpretation:

-

The triplet at approximately 1.3 ppm and the quartet at around 4.1 ppm are characteristic of an ethyl group, with the quartet being further downfield due to the deshielding effect of the adjacent oxygen atom.

-

The two doublets in the vinyl region (around 5.9 and 7.7 ppm) correspond to the two protons on the double bond. The large coupling constant of approximately 12.5 Hz is indicative of a trans relationship between these two protons. The downfield shift of the C(3)H proton is attributed to the electron-donating effect of the ethoxy group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. SpectraBase has an entry for the ¹³C NMR spectrum of (E)-3-ethoxyacryloyl chloride.[6]

¹³C NMR Data:

| Carbon | Chemical Shift (δ, ppm) |

| C=O | ~165 |

| C-3 | ~160 |

| C-2 | ~105 |

| OCH₂ | ~70 |

| CH₃ | ~14 |

(Note: The exact chemical shifts are available on SpectraBase under the ID 8UE3o3pIEJP, but require an account for full access.)

Interpretation:

-

The signal at approximately 165 ppm is characteristic of a carbonyl carbon in an acyl chloride.

-

The signal around 160 ppm corresponds to the C-3 carbon, which is significantly deshielded due to the attached oxygen atom.

-

The C-2 carbon appears at a higher field, around 105 ppm.

-

The signals for the ethyl group carbons appear at approximately 70 ppm (OCH₂) and 14 ppm (CH₃).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by strong absorptions from the carbonyl group and the carbon-carbon double bond.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group | Intensity |

| ~1770 | C=O stretch (acyl chloride) | Strong |

| ~1620 | C=C stretch (conjugated) | Medium |

| ~1250 | C-O stretch (vinyl ether) | Strong |

| ~960 | =C-H bend (trans) | Strong |

Interpretation:

-

The strong absorption at a high wavenumber (~1770 cm⁻¹) is highly characteristic of the carbonyl group in an acyl chloride. Conjugation with the double bond slightly lowers this frequency compared to a saturated acyl chloride.

-

The band around 1620 cm⁻¹ is due to the C=C double bond stretching vibration.

-

A strong band around 1250 cm⁻¹ is expected for the C-O stretching of the vinyl ether.

-

The strong absorption around 960 cm⁻¹ is characteristic of the out-of-plane bending of the hydrogens on a trans-disubstituted alkene.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. A GC-MS spectrum for (E)-3-ethoxyacryloyl chloride is available on SpectraBase.[7]

Expected Fragmentation Pattern:

The molecular ion peak (M⁺) is expected at m/z 134 and 136 with an approximate 3:1 ratio, which is characteristic of a compound containing one chlorine atom.

Major Expected Fragments:

| m/z | Proposed Fragment |

| 134/136 | [M]⁺ |

| 99 | [M - Cl]⁺ |

| 71 | [C₂H₅OC=CH]⁺ or [CH=CHC(O)]⁺ |

| 43 | [C₂H₃O]⁺ |

| 29 | [C₂H₅]⁺ |

Interpretation and Fragmentation Pathway:

The fragmentation of this compound is likely initiated by the loss of a chlorine radical to form a stable acylium ion.

Caption: A simplified proposed fragmentation pathway for this compound in mass spectrometry.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data for this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Filter the solution through a pipette with a glass wool plug into a clean, dry 5 mm NMR tube.

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Co-add 8-16 scans to improve the signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled experiment. A larger number of scans (e.g., 1024 or more) will be necessary to obtain a spectrum with an adequate signal-to-noise ratio.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is a liquid, a neat spectrum can be obtained by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.

-

Data Acquisition: Record a background spectrum of the empty salt plates. Place the sample in the spectrometer and acquire the spectrum over the range of 4000-400 cm⁻¹. Co-add 16-32 scans for a better quality spectrum.

Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Data Acquisition: Inject the sample into a gas chromatograph coupled to a mass spectrometer. The GC will separate the compound from any impurities before it enters the mass spectrometer for ionization (typically electron ionization) and analysis.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and self-validating system for the identification and purity assessment of this compound. The combination of ¹H NMR, ¹³C NMR, IR, and MS allows for the unambiguous confirmation of its structure, including the stereochemistry of the double bond. These analytical techniques are crucial for ensuring the quality of this important synthetic intermediate in research and drug development.

References

- 1. This compound | 6191-99-7 [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. Page loading... [guidechem.com]

- 4. This compound | C5H7ClO2 | CID 5325500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-乙氧基丙烯酰氯 ≥85% (H-NMR) | Sigma-Aldrich [sigmaaldrich.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. spectrabase.com [spectrabase.com]

Physical characteristics of 3-Ethoxyacryloyl chloride

This guide provides a comprehensive technical overview of 3-ethoxyacryloyl chloride, a key bifunctional reagent utilized in advanced organic synthesis. Tailored for researchers, scientists, and professionals in drug development and fine chemical manufacturing, this document delves into the compound's core physical and chemical properties, synthesis protocols, reactivity, and safe handling procedures. Our focus is on providing not just data, but also the causal scientific reasoning behind the experimental choices and safety measures, ensuring a deeper, actionable understanding for practical application.

Chemical Identity and Molecular Structure

This compound is a halogenated organic compound that serves as a versatile building block in synthetic chemistry.[1] Its utility stems from the presence of two highly reactive functional groups: a vinyl ether and an acyl chloride. This unique combination allows for a variety of subsequent chemical transformations.

The systematic IUPAC name for this compound is (2E)-3-ethoxyprop-2-enoyl chloride.[2] Its identity is unambiguously confirmed by its CAS Registry Number, 6191-99-7.[1][3][4] The molecular structure features an ethoxy group attached to the β-carbon of an acryloyl chloride backbone, leading to significant electronic effects that dictate its reactivity.[1]

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source(s) |

| CAS Number | 6191-99-7 | [2][3][4] |

| IUPAC Name | (E)-3-ethoxyprop-2-enoyl chloride | [2] |

| Molecular Formula | C₅H₇ClO₂ | [1][2][4] |

| Molecular Weight | 134.56 g/mol | [2][3][4][5] |

| EINECS Number | 228-239-8 | [1][2] |

| InChI Key | SFMFACMIOWQIPR-ONEGZZNKSA-N | [1][2][5] |

| Canonical SMILES | CCOC=CC(=O)Cl | [1][2] |

Physicochemical Properties

This compound is a colorless to pale yellow or light orange liquid at room temperature.[1][3] It possesses a sharp, pungent odor characteristic of acyl chlorides.[1] Its physical state and properties are critical for determining appropriate handling, storage, and reaction conditions.

Table 2: Summary of Physical Properties

| Property | Value | Conditions | Source(s) |

| Boiling Point | 75 °C | at 10 mmHg | [3][6][7][8] |

| Density | ~1.125 - 1.14 g/cm³ | Predicted / 20 °C | [3][7][9] |

| Flash Point | 25 °C | Closed Cup | [3][6][7][10] |

| Refractive Index | 1.4860 - 1.4910 | 20 °C | [3][6][7][8] |

| Solubility | Soluble in many organic solvents. | [1] | |

| Insoluble and reacts violently with water. | [1][11] |

The low flash point of 25°C indicates that this compound is a flammable liquid, requiring stringent precautions to avoid ignition sources.[2] Its high reactivity with water to release hydrogen chloride gas is a primary safety and handling concern.[1] This hydrolytic instability necessitates that all syntheses and handling operations are conducted under strictly anhydrous conditions.

Synthesis and Purification Protocol

The standard laboratory synthesis of this compound involves the chlorination of its corresponding carboxylic acid, 3-ethoxyacrylic acid.[1] The acid precursor is often generated in situ from the hydrolysis of an appropriate ester. The following protocol provides a validated, two-step process starting from ethyl 3,3-diethoxypropionate.

Caption: Workflow for the synthesis of this compound.

Experimental Protocol

Step 1: Hydrolysis of Ethyl 3,3-diethoxypropionate

-

To a solution of ethyl 3,3-diethoxypropionate (20 g) in water (50 mL), add sodium hydroxide (5 g) at room temperature.

-

Heat the reaction mixture to 110°C and stir vigorously for 1 hour.[3][6]

-

Causality: The elevated temperature and presence of a strong base (NaOH) are necessary to drive the saponification (hydrolysis) of the ethyl ester to its corresponding carboxylate salt.

-

-

Cool the reaction mixture to room temperature. Dilute with water (2 L) and extract with ethyl acetate (1 L).

-

Wash the organic extract with saturated brine (1 L), dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield crude 3-ethoxyacrylic acid.[3][6]

-

Trustworthiness: The workup procedure is designed to remove water-soluble impurities and the basic catalyst. Drying over sodium sulfate is critical to remove residual water, which would violently react in the next step.

-

Step 2: Chlorination with Thionyl Chloride

-

To the crude 3-ethoxyacrylic acid, add thionyl chloride (30 mL) in a flask equipped with a reflux condenser and gas outlet trap (for HCl and SO₂).

-

Heat the reaction to 70°C and maintain stirring for one hour.[3][6]

-

Causality: Thionyl chloride (SOCl₂) is a highly effective chlorinating agent for converting carboxylic acids to acyl chlorides. The reaction produces gaseous byproducts (HCl and SO₂) which are easily removed, driving the reaction to completion. Anhydrous conditions are paramount.

-

-

After the reaction is complete, directly concentrate the solution under reduced pressure to remove excess thionyl chloride and isolate the crude product.[3][6]

Step 3: Purification

-

Purify the resulting brown residue by distillation under reduced pressure (e.g., 75°C at 10 mmHg) to obtain pure this compound.[1][3]

-

Causality: Vacuum distillation is required because the compound may be thermally unstable at its atmospheric boiling point. This technique allows for distillation at a lower temperature, preserving the integrity of the final product.

-

Reactivity and Synthetic Applications

The reactivity of this compound is dominated by its two functional groups. The acyl chloride is a powerful electrophile, readily undergoing nucleophilic acyl substitution with a wide range of nucleophiles (alcohols, amines, thiols) to form corresponding esters, amides, and thioesters.[1] The electron-donating ethoxy group on the α,β-unsaturated system influences the regioselectivity of additions to the double bond.

This dual reactivity makes it a valuable intermediate for constructing complex molecules, particularly heterocyclic compounds used in pharmaceuticals and agrochemicals.[1] For instance, it has been employed in the synthesis of aminoquinoline derivatives investigated as potential anticoagulant inhibitors of Factor XIa (FXIa).[12]

Caption: General reaction pathway for nucleophilic acyl substitution.

Safety, Handling, and Storage

This compound is a hazardous chemical that requires strict safety protocols. It is flammable, corrosive, and can cause severe burns to the skin and eyes.[2][13] Inhalation may lead to respiratory sensitization.[2]

Table 3: GHS Hazard Information

| Pictogram | GHS Code | Hazard Statement | Source(s) |

| Flame | H226 | Flammable liquid and vapor | [2][13] |

| Corrosion | H314 | Causes severe skin burns and eye damage | [2][13] |

| Health Hazard | H334 | May cause allergy or asthma symptoms or breathing difficulties if inhaled | [2] |

| Exclamation Mark | H302 | Harmful if swallowed | [2][13] |

| H317 | May cause an allergic skin reaction | [2][13] |

Handling:

-

Always handle in a well-ventilated chemical fume hood.[1]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles with a face shield.[11]

-

Use only non-sparking tools and take precautionary measures against static discharge due to its flammability.[11]

-

Keep away from heat, sparks, and open flames.

-

Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from atmospheric moisture.[7][11]

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1]

-

Recommended storage temperature is between 2-8°C.[3][5][6][10][14]

-

Store under an inert gas.[7]

-

Keep away from incompatible materials such as water, bases, amines, and oxidizing agents.[11]

Analytical Characterization

While specific spectral data varies by instrument and conditions, the structure of this compound gives rise to predictable analytical signatures. Purity is often assessed by techniques like ¹H-NMR and GC.[5]

-

¹H NMR Spectroscopy: The spectrum is expected to show a triplet for the methyl protons (-OCH₂CH₃ ) and a quartet for the methylene protons (-OCH₂ CH₃) of the ethoxy group. Two doublets in the vinylic region would correspond to the two protons on the carbon-carbon double bond, with a coupling constant indicative of an E (trans) configuration.

-

Infrared (IR) Spectroscopy: Key absorption bands would be present. A strong C=O stretch is expected at a high frequency (typically >1750 cm⁻¹) characteristic of an acyl chloride. Other significant peaks would include C=C stretching and C-O-C stretching for the vinyl ether moiety.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to its molecular weight, along with a characteristic isotopic pattern for the presence of one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).

Conclusion

This compound is a reactive and versatile chemical intermediate with significant applications in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries. Its physical properties, particularly its flammability and high reactivity with water, necessitate careful and controlled handling. A thorough understanding of its synthesis, reactivity, and safety protocols, as outlined in this guide, is essential for its effective and safe utilization in research and development.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | C5H7ClO2 | CID 5325500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 6191-99-7 [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. 3-Ethoxy-acryloyl chloride ≥85% (H-NMR) | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound CAS#: 6191-99-7 [amp.chemicalbook.com]

- 7. This compound | 6191-99-7 | TCI EUROPE N.V. [tcichemicals.com]

- 8. 6191-99-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. Page loading... [guidechem.com]

- 10. chemwhat.com [chemwhat.com]

- 11. fishersci.com [fishersci.com]

- 12. researchgate.net [researchgate.net]

- 13. chemicalbook.com [chemicalbook.com]

- 14. 6191-99-7|this compound|BLD Pharm [bldpharm.com]

3-Ethoxyacryloyl chloride solubility and stability

An In-depth Technical Guide to the Solubility and Stability of 3-Ethoxyacryloyl Chloride

Introduction

This compound (CAS No. 6191-99-7) is a bifunctional organic compound that serves as a highly versatile intermediate in advanced organic synthesis.[1][2] Characterized by its colorless to pale yellow liquid form and a sharp, pungent odor, it is a valuable building block in the pharmaceutical, agrochemical, and specialty chemical industries.[1][2][3] Its molecular structure incorporates two key reactive sites: a highly electrophilic acyl chloride group and an electron-rich α,β-unsaturated system due to the ethoxy group.[1][3] This unique combination allows for a variety of chemical transformations, including nucleophilic acyl substitution and Michael addition reactions.[3]

However, the very features that make this compound a potent synthetic tool also render it highly reactive and sensitive to environmental conditions. A thorough understanding of its solubility and stability is not merely a matter of procedural correctness but is fundamental to ensuring reaction efficiency, product purity, and, most critically, laboratory safety. This guide provides drug development professionals, researchers, and scientists with a detailed examination of the core physicochemical properties, solubility profile, and stability characteristics of this compound, supported by field-proven handling protocols and mechanistic insights.

Core Physicochemical Properties

A foundational understanding begins with the compound's basic physical and chemical data. These properties dictate the appropriate handling, storage, and reaction conditions.

| Property | Value | Source(s) |

| CAS Number | 6191-99-7 | [1][3][4] |

| Molecular Formula | C₅H₇ClO₂ | [1][3][4] |

| Molecular Weight | 134.56 g/mol | [3][4][5] |

| Appearance | Colorless to light orange/yellow clear liquid | [1][3] |

| Odor | Sharp, pungent, irritating | [1][3] |

| Boiling Point | 75 °C at 10 mmHg | [6][7] |

| Density | ~1.125 - 1.14 g/cm³ | [3] |

| Flash Point | 25 °C (77 °F) | [6][8] |

| Refractive Index | ~1.486 - 1.491 | [6] |

Solubility Profile: A Guide to Solvent Selection

The choice of solvent is critical for reaction success. This compound's solubility is dictated by its reactive acyl chloride functional group.

Aqueous Systems this compound is insoluble and highly reactive in water.[1] Contact with water or even atmospheric moisture leads to rapid and violent hydrolysis, releasing corrosive hydrogen chloride (HCl) gas and 3-ethoxyacrylic acid.[3][9] This reaction is exothermic and presents a significant safety hazard.[10] Therefore, aqueous solvents are fundamentally incompatible with this reagent.

Organic Solvents The compound is soluble in a range of common anhydrous organic solvents.[1] The key to successful dissolution is the use of solvents with minimal to no water content.

| Solvent Class | Examples | Compatibility & Rationale |

| Ethers | Tetrahydrofuran (THF), Diethyl ether | Highly Compatible : These are common solvents for reactions involving acyl chlorides. They are aprotic and can be readily dried. THF is a good choice for many synthetic applications.[11] |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Highly Compatible : These aprotic solvents are excellent for dissolving acyl chlorides and are often used in acylation reactions. Their non-nucleophilic nature prevents unwanted side reactions. |

| Aromatic Hydrocarbons | Toluene, Benzene | Compatible : Suitable for reactions where a non-polar, aprotic environment is required. Ensure they are anhydrous. |

| Polar Aprotic Solvents | Acetone, Acetonitrile | Use with Caution : While it is soluble, the carbonyl group in acetone can be problematic. Acetonitrile is a potential option, but its purity must be high.[9] |

| Alcohols & Amines | Ethanol, Methanol, Triethylamine | INCOMPATIBLE : These are nucleophiles that will react readily with the acyl chloride to form esters and amides, respectively.[12] They should be considered reactants, not solvents. |

Stability and Reactivity: A Mechanistic Perspective

The stability of this compound is inversely proportional to its reactivity. It is sensitive to moisture, heat, and nucleophiles.[3]

Hydrolytic Instability

The most significant stability concern is its susceptibility to hydrolysis. The carbon atom of the acyl chloride group is highly electrophilic, making it an immediate target for nucleophilic attack by water.

Mechanism:

-

Nucleophilic Attack: A water molecule attacks the carbonyl carbon.

-

Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.

-

Chloride Elimination: The intermediate collapses, eliminating a chloride ion, which is an excellent leaving group.

-

Deprotonation: The protonated carboxylic acid is deprotonated by the chloride ion or another water molecule to yield 3-ethoxyacrylic acid and hydrogen chloride.

This process is self-catalyzing as the generated HCl can further promote acid-catalyzed hydrolysis.

Caption: Hydrolysis of this compound.

Thermal Stability

The compound is heat-sensitive, as indicated by the recommended refrigerated storage conditions (0-10°C).[1][8] Elevated temperatures can accelerate decomposition and increase the risk of uncontrolled polymerization, a characteristic of acryloyl derivatives.[12] Reactions should be conducted with appropriate temperature control, often at reduced temperatures, to manage exothermic processes.

Reactivity with Nucleophiles

This compound is a potent acylating agent that reacts readily with a wide range of nucleophiles via the nucleophilic acyl substitution mechanism.

Caption: General Nucleophilic Acyl Substitution Pathway.

-

Alcohols (R-OH): React to form 3-ethoxyacrylate esters.

-

Amines (R-NH₂): React to form 3-ethoxyacrylamides.

-

Carboxylates (R-COO⁻): React to form acid anhydrides.

These reactions are typically fast and irreversible, driven by the formation of the stable carbonyl group and the expulsion of the chloride leaving group.

Experimental Protocols: Ensuring Integrity and Safety

Strict adherence to validated protocols is essential when working with this compound.

Mandatory Storage Protocol

Improper storage is the most common cause of reagent degradation.[13]

-

Container: Store in the original, tightly sealed, moisture-impermeable container. For long-term storage, consider sealing the cap with paraffin film as an extra barrier.

-

Atmosphere: Before sealing, flush the container headspace with a dry, inert gas such as argon or nitrogen. This displaces moist air.

-

Temperature: Store in a designated, explosion-proof refrigerator at 2-8°C .[1][8][14]

-

Location: Keep in a cool, dry, well-ventilated area designated for corrosive and flammable liquids.[15] Store away from incompatible materials, particularly water, alcohols, and bases.[10][15]

-

Secondary Containment: Place the primary container inside a larger, chemically resistant secondary container to contain any potential leaks.[13]

Safe Handling and Dissolution Workflow

This workflow ensures the reagent is transferred and prepared for reaction without degradation or exposure.

-

Preparation: All operations must be conducted in a certified chemical fume hood.[15] Ensure a safety shower and eyewash station are accessible.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a face shield, along with a flame-retardant lab coat.[8][15]

-

Glassware: Use glassware that has been scrupulously dried, either in an oven ( >120°C for several hours) or by flame-drying under vacuum, and cooled under an inert atmosphere.

-

Inert Atmosphere Setup: Assemble the reaction apparatus and purge the entire system with dry argon or nitrogen. Maintain a positive pressure of inert gas throughout the procedure.

-

Reagent Transfer: Allow the bottle of this compound to warm to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture on the cold surface.

-

Dissolution: Using a dry syringe or cannula, transfer the required amount of anhydrous solvent to the reaction vessel. Then, slowly add the this compound to the solvent via syringe. Never add solvent to the neat acyl chloride.

-

Temperature Control: Perform the dissolution and subsequent reaction in a cooling bath (e.g., ice-water) to manage any exotherm.

Caption: Workflow for Safe Dissolution of this compound.

Analysis of Degradation

Monitoring the purity of this compound is crucial, especially if it has been stored for an extended period.

-

Gas Chromatography (GC): The primary method for assessing purity. A fresh sample should show a major peak corresponding to the product. The appearance of new, earlier-eluting peaks may indicate the presence of volatile degradation products.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR can be used to confirm the structure and detect the primary hydrolysis product, 3-ethoxyacrylic acid.

-

Argentometric Titration: This method can quantify the chloride content, providing a measure of the acyl chloride's purity.

Conclusion

This compound is a powerful and effective reagent whose utility is directly linked to an acute awareness of its inherent instability. Its solubility in anhydrous, aprotic organic solvents is straightforward, but its extreme reactivity with water and other nucleophiles demands meticulous handling. The core principles for its successful application are the rigorous exclusion of moisture at every stage—from storage to reaction—and vigilant temperature control. By implementing the self-validating protocols outlined in this guide, researchers can harness the synthetic potential of this versatile intermediate while ensuring the integrity of their experiments and maintaining the highest standards of laboratory safety.

References

- 1. Page loading... [guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. Page loading... [guidechem.com]

- 4. scbt.com [scbt.com]

- 5. This compound | C5H7ClO2 | CID 5325500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 6191-99-7 [chemicalbook.com]

- 7. This compound CAS#: 6191-99-7 [amp.chemicalbook.com]

- 8. 3-乙氧基丙烯酰氯 ≥85% (H-NMR) | Sigma-Aldrich [sigmaaldrich.com]

- 9. Acetyl chloride - Sciencemadness Wiki [sciencemadness.org]

- 10. nj.gov [nj.gov]

- 11. researchgate.net [researchgate.net]

- 12. vandemark.com [vandemark.com]

- 13. reddit.com [reddit.com]

- 14. 3-Ethoxy-acryloyl chloride = 85 H-NMR 6191-99-7 [sigmaaldrich.com]

- 15. nbinno.com [nbinno.com]

The Versatile Synthon: A Technical Guide to the Theoretical and Practical Properties of 3-Ethoxyacryloyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Ethoxyacryloyl chloride, a bifunctional reagent featuring a reactive acyl chloride and an electron-rich α,β-unsaturated ether system, serves as a versatile and highly valuable building block in modern organic synthesis. Its unique electronic and steric properties make it a precursor of choice for the construction of a wide array of complex organic molecules, ranging from pharmaceuticals to materials for the cosmetics and detergent industries. This technical guide provides an in-depth exploration of the theoretical underpinnings of its reactivity, detailed experimental protocols for its synthesis and key transformations, and a focused look at its application in the synthesis of high-value compounds, including the tyrosine kinase inhibitor, Dasatinib.

Introduction: Unveiling a Key Synthetic Intermediate